(+)-Erythraline

説明

Contextualization within Natural Product Chemistry and Alkaloid Research

Erythraline is classified as an Erythrina alkaloid, a group of naturally occurring compounds predominantly found in plants of the Erythrina genus, which belongs to the Fabaceae family. wikipedia.org These plants are mainly distributed in tropical and subtropical regions. wikipedia.orgmdpi.com The alkaloids are primarily concentrated in the seeds of these trees. wikipedia.org

The core structure of Erythrina alkaloids is the erythrinane skeleton, a unique tetracyclic spiroamine system. wikipedia.orgresearchgate.net These alkaloids are broadly categorized into dienoid, alkenoid, and lactonic types, with erythraline falling into the dienoid category. wikipedia.org The distinct chemical architecture and biological activities of these compounds have made them a focal point in the field of natural product chemistry. wikipedia.orgontosight.ai The study of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, has been a cornerstone of organic chemistry and pharmacology for over a century. eolss.net The complex structures of alkaloids like erythraline have historically presented significant challenges in both structure elucidation and chemical synthesis. eolss.net

Historical Perspectives in Erythrina Alkaloid Discovery and Isolation

The investigation into Erythrina species dates back to the late 19th century, with early findings suggesting that extracts from these plants possessed curare-like neuromuscular blocking activities. researchgate.net This activity was attributed to the alkaloids present in the plants. researchgate.net Initial research by scientists like Altamirano and Greshoff in the 1880s led to the isolation of crystalline basic compounds from Erythrina. researchgate.net

However, it was the pioneering work of Karl Folkers and his colleagues in the 1930s and 1940s that significantly advanced the field. researchgate.net They confirmed the presence of alkaloids with curare-like effects in numerous Erythrina species and were the first to isolate several key compounds, including erythroidine. researchgate.net Folkers and Koniuszy first isolated and characterized erythraline in 1940. researchgate.netacs.org They determined its chemical formula to be C18H19NO3, distinguishing it from the related alkaloid erythramine. acs.org Subsequent research by various groups further expanded the family of known Erythrina alkaloids, with Venancio Deulofeu identifying a significant number of them in 1947. wikipedia.org The fundamental structural framework of the erythrinane alkaloids was ultimately established through the investigations of Prelog and Boekelheide in the early 1950s. researchgate.net

The isolation of erythraline typically involves extraction from plant material, such as the seeds of Erythrina glauca or the bark of Erythrina crista-galli, using solvents like methanol (B129727) after defatting with petroleum ether. acs.orgjst.go.jp The crude alkaloid extract is then subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the individual compounds. mdpi.comspringermedizin.de

Significance in Contemporary Chemical Biology and Mechanistic Investigations

Erythraline and other Erythrina alkaloids continue to be of significant interest in contemporary research due to their diverse biological activities. wikipedia.orgmedkoo.com A considerable number of these alkaloids have been identified as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which has spurred interest in their potential for new drug development. wikipedia.orgacs.org

Recent studies have explored the effects of erythraline on various cellular pathways. For instance, research has shown that erythraline can inhibit the Toll-like receptor (TLR) signaling pathway. jst.go.jpnih.gov Specifically, it has been found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in cells stimulated by lipopolysaccharide (LPS). nih.gov Mechanistic studies suggest that erythraline may inhibit the kinase activity of TAK1, a key signaling molecule upstream of both IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs). jst.go.jpnih.gov

Furthermore, erythraline has been investigated for its potential in cancer research. Studies on SiHa cervical cancer cells have indicated that erythraline can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase. mdpi.com In silico analyses have identified potential protein targets for erythraline, including polyamine oxidase (PAO), pyruvate (B1213749) kinase M2 (PKM2), and tankyrase, which are often dysregulated in cancer cells. mdpi.com The metabolism of erythraline is also an active area of investigation, with studies using rat and human liver microsomes identifying 8-oxo-erythraline as a metabolite. scielo.brresearchgate.net Understanding the metabolism of erythraline is crucial for any potential future preclinical development. springermedizin.descielo.br

The unique structure of erythraline has also inspired synthetic chemists. The development of concise and divergent synthetic routes to erythraline and other Erythrina alkaloids, such as the one developed by T. Fukuyama's group, allows for the creation of analogues for further biological evaluation. wikipedia.org

Structure

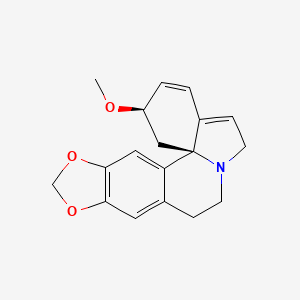

2D Structure

特性

IUPAC Name |

19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOFUERNMZTYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Erythraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

466-77-3 | |

| Record name | (+)-Erythraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | (+)-Erythraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Characterization Methodologies for Erythraline

Plant Source Identification and Collection for Alkaloid Isolation

The primary sources of erythraline are plants belonging to the Erythrina genus. The identification and collection of these plants are the foundational steps for the successful isolation of this compound.

Erythrina Species and Geographical Distribution in Biosynthesis and Isolation Studies

The genus Erythrina encompasses approximately 110 to 130 species, which are predominantly found in tropical and subtropical regions across the globe. scielo.brnih.govresearchgate.net These plants are known for producing a variety of tetracyclic spiroamine alkaloids, with erythraline being a prominent example. wikipedia.org The geographical distribution of these species is vast, with a significant presence in the Americas, Africa, and Asia. researchgate.net

For instance, Erythrina speciosa is distributed throughout southern and south-eastern Brazil. scielo.br Erythrina velutina, commonly known as "mulungu," is native to the Caatinga, a tropical dry forest in the semiarid northeastern region of Brazil. mdpi.com Erythrina crista-galli, or the cockspur coral tree, is a popular ornamental plant in South America and the tropical and subtropical regions of South Asia. nih.govscielo.br Erythrina abyssinica is native to East Africa and is also found in Central and South Africa. nih.gov

The biosynthesis of erythraline and other related alkaloids within these plants is a complex process that has been the subject of extensive research. wikipedia.org Studies on various Erythrina species have contributed to the understanding of the alkaloid profiles and the factors influencing their production.

Table 1: Geographical Distribution of Selected Erythrina Species Used in Erythraline Isolation Studies

| Species | Common Name | Geographical Distribution |

|---|---|---|

| Erythrina speciosa | - | Southern and South-eastern Brazil scielo.br |

| Erythrina velutina | Mulungu | Northeastern Brazil (Caatinga) mdpi.com |

| Erythrina crista-galli | Cockspur Coral Tree | South America, South Asia nih.govscielo.br |

| Erythrina abyssinica | Coral Tree | East, Central, and South Africa nih.gov |

| Erythrina latissima | - | Central, Eastern, and Southern Africa uantwerpen.beku.ac.ke |

| Erythrina verna | Mulungu | Brazil nih.gov |

| Erythrina americana | - | Mexico redalyc.org |

Specific Plant Parts for Erythraline Isolation (e.g., seeds, bark, flowers, pods)

Erythraline can be isolated from various parts of the Erythrina plant, with the concentration of the alkaloid often varying between different organs. The seeds are frequently reported as a rich source of Erythrina alkaloids. nih.govuantwerpen.bemedkoo.comnih.govnwsuaf.edu.cn For example, studies on Erythrina crista-galli and Erythrina latissima have successfully isolated erythraline from their seeds. nih.govuantwerpen.be

In addition to seeds, the leaves and flowers have also been identified as viable sources. Research on Erythrina speciosa has demonstrated the isolation of alkaloids from both its leaves and flowers. scielo.br Similarly, the leaves of Erythrina velutina have been used to extract an alkaloid-enriched fraction containing erythraline. mdpi.com The bark of species like Erythrina verna and Erythrina subumbrans is another plant part utilized for alkaloid extraction. nih.govnwsuaf.edu.cn

Table 2: Plant Parts of Erythrina Species Utilized for Erythraline Isolation

| Plant Part | Erythrina Species |

|---|---|

| Seeds | Erythrina crista-galli nih.govmedkoo.comnih.govnwsuaf.edu.cn, Erythrina latissima uantwerpen.be, Erythrina herbacea researchgate.net, Erythrina rubrinervia researchgate.net |

| Leaves | Erythrina speciosa scielo.br, Erythrina velutina mdpi.com |

| Flowers | Erythrina speciosa scielo.br, Erythrina arborescens rsc.org |

| Bark | Erythrina verna nih.govscielo.br, Erythrina subumbrans nwsuaf.edu.cn |

Extraction and Purification Techniques for Erythraline

The isolation of erythraline from plant material involves a series of extraction and purification steps designed to separate the target alkaloid from other plant constituents.

Conventional Chromatographic Separations

Following initial extraction, crude plant extracts are subjected to various chromatographic techniques to isolate and purify erythraline. Column chromatography over silica (B1680970) gel is a commonly employed initial step. nih.govnwsuaf.edu.cn The separation is typically achieved using a gradient elution system with solvents such as hexane (B92381) and ethyl acetate. nih.gov

Further purification is often accomplished using High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with C18 columns. nwsuaf.edu.cnresearchgate.netsci-hub.se Gradient elution systems involving solvents like water, methanol (B129727), and acetonitrile, sometimes with additives like acetic acid or ammonium (B1175870) acetate, are used to achieve fine separation. redalyc.orgresearchgate.netsci-hub.se For instance, a method for analyzing alkaloids from Erythrina herbacea seeds utilized a Discovery C18 column with a gradient of water, methanol, and methanol with acetic acid. researchgate.netsci-hub.se

Other chromatographic methods, such as Sephadex LH-20 column chromatography, are also used in the purification process. nwsuaf.edu.cn

Bioassay-Guided Isolation Strategies in Natural Product Discovery

Bioassay-guided isolation is a powerful strategy that uses a specific biological activity to direct the fractionation and purification process, leading to the isolation of active compounds. This approach has been successfully applied in the discovery of bioactive alkaloids from Erythrina species.

For example, a study on the seeds of Erythrina crista-galli utilized a bioassay to guide the isolation of aphicidal alkaloids, which led to the identification of erythraline as one of the active compounds. nih.gov Similarly, bioassay-guided fractionation of extracts from other Erythrina species has resulted in the isolation of erythraline and other alkaloids with cytotoxic activities. ebi.ac.uk This targeted approach ensures that the chemical investigation is focused on the compounds responsible for the observed biological effects.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Erythraline

The fundamental structure of erythraline is characterized by a tetracyclic spiroamine skeleton, a feature common to Erythrina alkaloids. wikipedia.org Its molecular formula is C₁₈H₁₉NO₃. nih.gov

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. researchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides precise mass measurements, confirming the molecular formula. nih.govnwsuaf.edu.cnmdpi.com Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which can provide valuable structural information. scielo.brresearchgate.netscielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule. scielo.brnih.govmdpi.comscielo.br Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. uantwerpen.bersc.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are employed to determine the relative stereochemistry of the molecule by identifying protons that are close in space. nih.govrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as aromatic rings and olefinic bonds. nih.govnwsuaf.edu.cnmdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophores in the molecule. nwsuaf.edu.cn

Table 3: Spectroscopic Data for Erythraline

| Technique | Observed Features | Reference |

|---|---|---|

| HR-ESI-MS | Confirms molecular formula C₁₈H₁₉NO₃ | nih.govnwsuaf.edu.cnmdpi.com |

| ¹H NMR | Shows signals for aromatic, olefinic, methoxy (B1213986), and methylene (B1212753) protons | scielo.brrsc.orgscielo.br |

| ¹³C NMR | Reveals the number and types of carbon atoms, including quaternary, methine, methylene, and methoxy carbons | scielo.brmdpi.com |

| IR Spectroscopy | Exhibits absorption bands for aromatic and conjugated olefin moieties | nih.govnwsuaf.edu.cnmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationacs.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like erythraline. acs.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of the molecule.

¹H-NMR and ¹³C-NMR Applicationsmdpi.comresearchgate.netresearchgate.net

The ¹H-NMR spectrum of erythraline reveals characteristic signals for its various protons. For instance, the presence of a methoxy group is confirmed by a singlet signal around δH 3.02. researchgate.net Olefinic protons in the conjugated diene system appear as distinct signals, such as two ortho-coupled protons at approximately δH 5.91 and δH 6.33. researchgate.net Aromatic protons and those associated with the methylenedioxy group also present specific chemical shifts and coupling patterns that are crucial for structural assignment. mdpi.comnih.gov

The ¹³C-NMR spectrum complements the proton data by providing information on the carbon framework. It helps to identify the number of different carbon environments and distinguishes between sp³, sp², and sp hybridized carbons.

Interactive Table: ¹H and ¹³C NMR Data for Erythraline in CDCl₃ researchgate.net

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | 5.91 (dd, J=10.4, 2.4 Hz) | 127.8 |

| 2 | 6.33 (d, J=10.4 Hz) | 129.5 |

| 3 | 3.8 (m) | 78.8 |

| 4 | 2.24 (dd, J=5, 1.2 Hz), 2.31 (d, J=10 Hz) | 39.1 |

| 5 | - | 64.2 |

| 6 | - | 143.2 |

| 7 | 3.75 (d, J=1.2 Hz) | 123.6 |

| 8 | 3.87 (dd, J=11.6, 1.2 Hz), 4.2 (d, J=11.6 Hz) | 52.8 |

| 10 | - | 47.7 |

| 11 | - | 23.5 |

| 14 | - | 108.8 |

| 15 | - | 145.2 |

| 16 | - | 140.9 |

| 17 | - | 105.7 |

| OMe | 3.02 (s) | 55.6 |

| O-CH₂-O | - | 100.9 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR signals of erythraline and establishing its connectivity. researchgate.netresearchgate.netepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is instrumental in tracing the proton-proton networks within the molecule's rings and side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This allows for the definitive assignment of which proton is attached to which carbon, simplifying the interpretation of the complex spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule to build the complete structure. columbia.edu

Mass Spectrometry (MS) for Molecular Characterizationacs.orgresearchgate.netresearchgate.netunair.ac.id

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. acs.orgresearchgate.netresearchgate.net It is used to determine the molecular weight and elemental formula of erythraline and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. researchgate.net This high accuracy allows for the determination of the elemental formula of erythraline, which has been confirmed as C₁₈H₁₉NO₃. scielo.brnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysisresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.orgunt.edu The analysis of these fragmentation patterns provides valuable information about the structure of the original molecule. nationalmaglab.org For erythraline, a common fragmentation pathway involves the loss of a methoxyl group (a loss of 32 Da). scielo.br Systematic ESI-MS/MS analysis has also revealed an unexpected unimolecular elimination of H₂. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Analysisresearchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of erythraline. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the bonds within a molecule, causing them to vibrate. mrclab.com This technique is particularly useful for identifying the presence of specific functional groups. For instance, the IR spectrum of a related compound, erythraline-11β-O-glucopyranoside, shows an absorption at 1760 cm⁻¹, indicating the presence of an ester carbonyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. technologynetworks.com The presence of chromophores, such as aromatic rings and conjugated double bonds in erythraline, results in characteristic absorption bands in the UV-Vis spectrum, providing information about its electronic structure. msu.edueag.com

X-ray Crystallography in Definitive Structural Assignments

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com This method provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, making it an invaluable tool for the definitive structural assignment of complex natural products like Erythraline. libretexts.orgrruff.info The technique is predicated on the principle that a crystal, with its regularly repeating array of atoms, can act as a three-dimensional diffraction grating for X-rays. researchgate.net By analyzing the pattern of diffracted X-rays, scientists can reconstruct a detailed electron density map of the molecule and, from that, deduce the exact position of each atom. wikipedia.org

The process involves irradiating a single, high-quality crystal of the target compound with a monochromatic X-ray beam. anton-paar.com The interaction with the electrons of the atoms within the crystal lattice causes the X-ray beam to be scattered, generating a unique diffraction pattern of spots with varying intensities. wikipedia.org The geometric arrangement of these spots is directly related to the dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal. The intensities of the spots contain the information about the arrangement of atoms within that unit cell. rruff.info

For Erythraline, analysis by single-crystal X-ray diffraction has been instrumental in confirming its complex spirocyclic framework and establishing its absolute stereochemistry. iastate.edu The ability of X-ray crystallography to provide a definitive three-dimensional structure is particularly crucial for molecules with multiple stereocenters, where relative and absolute configurations can be challenging to assign by other spectroscopic methods alone. The resulting structural data serves as the ultimate benchmark against which data from other analytical methods, such as NMR spectroscopy and computational modeling, are compared and validated. nih.gov

Computational Methods in Structural Elucidation and Reassignment

In modern natural product chemistry, computational methods have become indispensable for the elucidation and, in some cases, the reassignment of complex molecular structures. wikipedia.org These in silico techniques complement experimental data, providing deeper insights into molecular geometry, conformational preferences, and spectroscopic properties. For Erythrina alkaloids, including Erythraline, computational approaches are particularly powerful when used in synergy with experimental techniques like NMR spectroscopy. iastate.educhem-soc.si They can be used to predict the spectroscopic data for proposed structures, which can then be compared with experimental spectra to identify the correct isomer or stereoisomer. chem-soc.si

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. DFT has gained widespread popularity in chemistry because it offers a favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction.

In the context of Erythraline and its congeners, DFT calculations are primarily used to optimize molecular geometries and to predict various molecular properties. For instance, after a preliminary structure is proposed based on 2D NMR data, DFT is employed to find the lowest energy (most stable) three-dimensional conformation of the molecule. This optimized geometry is crucial for subsequent calculations of spectroscopic parameters. chem-soc.si A common approach involves using a hybrid functional, such as B3LYP, which combines theoretical exactness with empirical corrections to achieve high accuracy. The choice of the basis set, which describes the atomic orbitals, is also critical for the reliability of the results.

| Aspect | Description | Relevance to Erythraline |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy three-dimensional arrangement of atoms in a molecule. | Provides a realistic 3D model of the Erythraline molecule, essential for accurate prediction of other properties. chem-soc.si |

| Energy Calculation | Determination of the relative stabilities of different isomers or conformers. | Helps in identifying the most plausible structure among several possibilities by comparing their calculated energies. |

| Functional & Basis Set | The theoretical model (e.g., B3LYP) and mathematical functions (e.g., 6-31G(d,p)) used to approximate the electronic structure. | The choice of functional and basis set is critical for the accuracy of the predicted geometry and spectroscopic data. chem-soc.si |

Gauge-Including Atomic Orbital (GIAO) NMR Calculations

While DFT provides the structural foundation, the Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool specifically used for the prediction of NMR chemical shifts. The GIAO method effectively addresses the issue of gauge-origin dependence, which is a problem in calculating magnetic properties like NMR shielding tensors, thus yielding more reliable results. The synergy between DFT and GIAO has become a standard protocol for the structural elucidation of natural products. chem-soc.si

The typical workflow involves first optimizing the geometry of a proposed structure using DFT. Then, using this optimized geometry, a GIAO calculation is performed to predict the ¹³C and ¹H NMR chemical shifts. chem-soc.si These calculated chemical shifts are then compared against the experimentally measured values. A strong correlation between the calculated and experimental data provides powerful evidence for the correctness of the proposed structure. chem-soc.si

This combined DFT/GIAO approach has been successfully applied to resolve structural ambiguities in Erythrina alkaloids isolated alongside Erythraline. iastate.educhem-soc.si For example, in the structural reassignment of epierythratidine, researchers calculated the ¹³C NMR chemical shifts for two possible diastereomers. The comparison of these calculated values with the experimental data conclusively identified the correct structure. chem-soc.si This methodology provides a robust way to validate or revise proposed structures, especially when X-ray quality crystals are not available or when NMR data alone is ambiguous.

| Step | Action | Purpose |

|---|---|---|

| 1 | Propose candidate structures based on experimental data (MS, 2D NMR). | To generate initial hypotheses for the molecular structure. |

| 2 | Perform geometry optimization for each candidate using DFT (e.g., at the B3LYP/6-31G(d) level). chem-soc.si | To find the most stable 3D conformation for each proposed structure. |

| 3 | Calculate NMR shielding tensors for each optimized structure using the GIAO method. chem-soc.si | To predict the theoretical ¹³C and ¹H NMR chemical shifts. |

| 4 | Compare calculated chemical shifts with experimental NMR data. | To determine which candidate structure's predicted data best matches the experimental results, thereby confirming or reassigning the structure. chem-soc.si |

Biosynthetic Pathways of Erythraline

Proposed Mechanistic Routes to Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids, including erythraline, is a complex process that has been the subject of extensive research. Initial proposals by Barton and colleagues suggested that the formation of the characteristic erythrinan (B1236395) skeleton proceeds through an oxidative phenol (B47542) coupling of a benzylisoquinoline precursor. researchgate.netwikipedia.org This pathway was thought to involve the cyclization of (S)-norprotosinomenine to a neoproaporphine derivative, which then rearranges to a dibenzazonine intermediate. researchgate.net Subsequent hydrogenation and oxidation would lead to a diphenoquinone (B1195943), which, through an intramolecular Michael-type addition, forms erysodienone, a key intermediate with the erythrinan scaffold. researchgate.netwikipedia.org

However, later studies challenged this initial hypothesis. nih.gov It was demonstrated that the incorporation rate of (S)-norprotosinomenine into erythraline was significantly low. researchgate.net This led to a revised biogenetic pathway where phenolic coupling of (S)-norreticuline is the key step. researchgate.net This revised mechanism also involves a dibenzazonine intermediate but follows a different route to the core structure. acs.org

Synthetic strategies have often been inspired by these proposed biosynthetic mechanisms. For instance, a general synthetic methodology was developed that mimics the proposed transannular aza-Michael reaction to construct the core A-D rings of Erythrina alkaloids from a medium-sized chiral biaryl lactam. nih.gov

Identification of Key Intermediates (e.g., Erysodienone)

A pivotal compound in the biosynthesis of Erythrina alkaloids is erysodienone. wikipedia.orgwikipedia.org It is considered the primary derivative from which other alkaloids in this family are produced. wikipedia.org The initial biosynthetic proposal by Barton and his team identified erysodienone as the first cyclization product possessing the characteristic erythrinan skeleton. acs.org

The biosynthesis of erysodienone is believed to start from a precursor like S-norprotosinomenine, which undergoes oxidative phenol coupling to form a nine-membered ring intermediate. wikipedia.org This intermediate then rearranges and is further processed to yield erysodienone. wikipedia.org The central role of erysodienone has been supported by feeding experiments where it was efficiently incorporated into other Erythrina alkaloids. acs.org

The proposed biosynthetic pathway to erysodienone is as follows:

Oxidative phenol coupling of a precursor like S-norprotosinomenine. wikipedia.org

Formation of a neoproaporphine intermediate. banglajol.info

Rearrangement to a dibenzazonine derivative. banglajol.info

Hydrogenation to form a diphenoquinone intermediate. wikipedia.org

An intramolecular Michael addition to yield erysodienone. wikipedia.org

Precursor Incorporation Studies (e.g., (S)-Coclaurine, (S)-Norreticuline)

Precursor feeding experiments have been instrumental in elucidating the biosynthetic pathway of erythraline. Early studies focused on (S)-norprotosinomenine as a potential precursor. However, subsequent and more refined experiments using radioactively and ¹³C-labeled compounds revealed that (S)-norprotosinomenine was not incorporated into erythraline. nih.gov

Instead, these studies demonstrated that (S)-coclaurine and (S)-norreticuline are the true precursors. nih.gov When fruit wall tissue of Erythrina crista-galli was fed with these compounds, significant incorporation into both erythraline and erythrinine (B1228961) was observed. Specifically, feeding with [1-¹³C]-labeled (S)-norreticuline resulted in erythraline that was exclusively labeled at the C-10 position. nih.gov This finding was crucial as it ruled out the involvement of a symmetrical intermediate, which would have led to labeling at both C-8 and C-10.

These results strongly support a coclaurine-norreticuline pathway for the formation of Erythrina alkaloids. nih.gov The pathway is believed to proceed from (S)-norcoclaurine to (S)-coclaurine, and then to (S)-norreticuline, which is the committed precursor for the biosynthesis of these alkaloids. rsc.org

| Precursor | Target Alkaloid | Incorporation Rate (%) | Tissue |

| (S)-Norreticuline | Erythraline | 11.8 | Fruit Wall |

| (S)-Norreticuline | Erythrinine | 12.1 | Fruit Wall |

| (S)-Coclaurine | Erythraline | 11.3 | Fruit Wall |

| (S)-Coclaurine | Erythrinine | 11.8 | Fruit Wall |

| (R)-Norreticuline | Erythraline/Erythrinine | Not Converted | Fruit Wall |

| (R)-Coclaurine | Erythraline/Erythrinine | Not Converted | Fruit Wall |

| (S)-Norprotosinomenine | Erythraline/Erythrinine | Not Converted | Fruit Wall |

Table 1: Incorporation rates of various precursors into Erythrina alkaloids in Erythrina crista-galli fruit wall tissue. Data sourced from Maier et al. (1999).

Enzymatic Catalysis and Biotransformation Research in Alkaloid Synthesis

While the general biosynthetic pathway has been mapped out through precursor studies, the specific enzymes that catalyze each step in the formation of erythraline are not yet fully elucidated. acs.org However, research into the broader field of isoquinoline (B145761) alkaloid biosynthesis provides insights into the types of enzymes likely involved.

The initial steps of the pathway, leading to the formation of (S)-norcoclaurine, are catalyzed by norcoclaurine synthase (NCS). acs.org Subsequent methylations to form (S)-coclaurine and further intermediates are carried out by S-adenosyl methionine (SAM)-dependent O-methyltransferases. acs.org Hydroxylation reactions are typically catalyzed by cytochrome P450 enzymes, such as N-methylcoclaurine 3'-hydroxylase (NMCH). acs.org

Transcriptome analysis of Erythrina velutina has identified candidate genes for enzymes such as O-methyltransferases (OMTs) and cytochrome P450s that are likely involved in the biosynthesis of Erythrina alkaloids. ub.edunih.gov For example, Ev4OMT is proposed to be the 4'-O-methyltransferase that produces (S)-norreticuline. ub.edu

The field of enzymatic catalysis also offers powerful tools for the synthetic production of alkaloids and their precursors. ijariie.com Chemo-enzymatic cascade reactions are being developed to synthesize complex molecules, demonstrating the potential for using enzymes in the industrial production of valuable compounds. csic.eschemrxiv.org Although specific enzymes for the complete synthesis of erythraline are still under investigation, the principles of enzymatic catalysis and biotransformation are central to understanding its natural formation and for developing future synthetic strategies. ijariie.com

Synthetic Approaches to Erythraline and Its Analogues

The synthesis of Erythraline and related Erythrina alkaloids has been a significant focus of organic chemistry due to their complex tetracyclic spiro-amine framework and notable biological activities. researchgate.netnih.govucl.ac.uk The distinctive 1-azaspiro[5.5]undecane core presents a considerable synthetic challenge. rhhz.net Over the years, chemists have developed a diverse array of strategies to construct this intricate architecture, ranging from biomimetic approaches to modern catalytic reactions. wikipedia.orgnih.govacs.org These strategies often focus on the efficient assembly of the multiple ring systems and the stereocontrolled introduction of chiral centers. nih.govnih.gov

Biomimetic Syntheses Inspired by Natural Pathways

Biomimetic synthesis attempts to replicate the proposed biosynthetic routes in the laboratory. The biosynthesis of Erythrina alkaloids is believed to involve an oxidative phenol (B47542) coupling of a norbelladine-type precursor. wikipedia.orgacs.org Early feeding experiments identified (S)-norprotosinomenine as a precursor to erythraline. However, subsequent research and biomimetic syntheses suggested that (S)-norreticuline is the more likely precursor, proceeding through a morphinandienone intermediate. acs.org

A key intermediate in the biosynthesis is erysodienone, which is formed through oxidative phenol coupling. wikipedia.org Barton and co-workers demonstrated a biomimetic synthesis of erysodienone by treating a bisphenolethylamine precursor with an oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆), which induces oxidative phenol coupling followed by an intramolecular Michael addition. wikipedia.org

More recently, a general synthetic methodology developed by Fukuyama and colleagues was inspired by a proposed biosynthetic mechanism. nih.govresearchgate.netx-mol.comthieme-connect.com Their approach involves the stereospecific singlet oxygen oxidation of a medium-sized chiral biaryl lactam, which is followed by a transannular aza-Michael reaction to form the core A-D rings of the Erythrina alkaloids. nih.govresearchgate.netx-mol.com This strategy has enabled the flexible and divergent syntheses of several members of the alkaloid family, including 8-oxo-erythraline and erythraline itself. nih.govthieme-connect.com Another biomimetic total synthesis of (+/-)-8-oxoerymelanthine, an Erythrina alkaloid containing a pyridine (B92270) ring, utilized an oxidative cleavage of the aromatic D-ring at a site identical to that cleaved during biosynthesis. acs.orgnih.gov

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been effectively employed to construct the cyclohexene (B86901) ring (A-ring) and adjacent stereocenters of the Erythrina core. cureffi.orgiitk.ac.in This concerted reaction allows for high stereospecificity. cureffi.org

A notable application of this strategy was the first total synthesis of (+)-erysotrine in a chiral form, which utilized a Diels-Alder reaction between a chiral dioxopyrroline and 1-methoxy-3-trimethylsilyloxybutadiene under high pressure (10 kbar). researchgate.netjst.go.jp This approach was also extended to the total synthesis of (±)-erythraline and (±)-8-oxoerythraline. researchgate.net

In a different context, the synthesis of (±)-8-oxoerymelanthine featured a stereoselective intermolecular Diels-Alder reaction as a key step in constructing the 6-5-6-6 membered ring system. acs.orgnih.gov Furthermore, an intramolecular Diels-Alder reaction of 2-imidofurans has been used as part of a cascade sequence to build the tetracyclic framework of Erythrina alkaloids, leading to the total synthesis of (±)-erysotramidine. acs.org

Iminium Ion Cyclization Methodologies

The cyclization of N-acyliminium ions is a widely used and effective method for constructing the spirocyclic core of Erythrina alkaloids. nih.govacs.orgbeilstein-journals.org This strategy typically involves the generation of an electrophilic N-acyliminium ion which then undergoes an intramolecular cyclization with an aromatic ring or other nucleophilic moiety to form the key quaternary carbon center. nih.govbeilstein-journals.org

Several research groups have explored this methodology. For instance, Simpkins and co-workers developed an asymmetric total synthesis of (+)-demethoxyerythratidinone using an N-acyliminium ion cyclization of lactams derived from (S)-malic acid. researchgate.netnih.gov They made the crucial observation that the diastereoselectivity of the cyclization is highly dependent on the nature of the protecting group on the lactam's secondary alcohol. researchgate.netnih.gov

Another approach achieved the one-pot conversion of a simple furan (B31954) into the erythrinane skeleton. acs.org This sequence involves the formation of an N-acyliminium ion which then undergoes a Pictet-Spengler-type aromatic substitution to complete the tetracyclic framework, leading to a formal synthesis of erysotramidine. researchgate.netacs.org Domino condensation-cyclization reactions that proceed via an acyliminium ion intermediate have also been developed, providing a route to various indolizidine alkaloids, including (±)-erythrabine. rsc.org

Oxidative Amidation and Heck Cyclization Tactics

Modern catalytic methods, including oxidative amidation and Heck cyclization, have provided powerful and convergent routes to the Erythrina alkaloid core.

Oxidative amidation chemistry has been applied by Ciufolini and colleagues to create a unified pathway to aromatic Erythrina alkaloids like (+)-3-demethoxyerythratidinone and (+)-erysotramidine. researchgate.netjst.go.jpacs.org This strategy involves an oxidative dearomatization of a phenol derivative to construct the spirocyclic core. rhhz.netacs.org

The Heck cyclization has proven effective for the late-stage assembly of the A-ring of the alkaloid scaffold. researchgate.netresearchgate.net Kaluza's group reported an asymmetric synthesis of unnatural (−)-erysotramidine starting from L-tartaric acid. researchgate.netnih.govjst.go.jpacs.org The crucial step in this synthesis was the assembly of ring A via an intramolecular Heck cyclization of a (Z)-iodoolefin. researchgate.netacs.org This strategy highlights the utility of palladium-catalyzed cross-coupling reactions in the synthesis of complex natural products. nih.gov

Intramolecular Acylal Cyclization Routes

A novel and efficient strategy for the synthesis of the Erythrina tetracyclic core is the Intramolecular Acylal Cyclization (IAC) approach. nih.govucl.ac.uk Developed by Hilton and co-workers, this methodology enables the rapid assembly of the core structure through a two-step domino process catalyzed by a Lewis acid. researchgate.netnih.govucl.ac.uk

The process is triggered by the activation of an acylal functional group, which initiates a cascade cyclization to generate rings B and C of the Erythrina skeleton with excellent regioselectivity and diastereoselectivity. nih.govucl.ac.uk This method has been shown to be broadly applicable, allowing for the synthesis of a library of derivatives by varying the starting materials. nih.govucl.ac.uk The IAC approach was successfully applied in a protecting-group-free, five-step total synthesis of (±)-lycorane, a related alkaloid, which also incorporated an intramolecular Heck addition. researchgate.net

Asymmetric Synthesis Methodologies

Achieving enantioselectivity is a critical goal in the total synthesis of natural products. Various asymmetric strategies have been developed to produce specific enantiomers of Erythrina alkaloids. nih.govresearchgate.net

These methodologies often rely on:

Chiral Auxiliaries: Lactams derived from chiral sources like (S)-malic acid have been used to direct the stereochemical outcome of key reactions, such as N-acyliminium ion cyclizations. nih.govresearchgate.netnih.gov

Asymmetric Catalysis: The use of chiral catalysts is a powerful approach. For example, a palladium catalyst with a TADDOL-derived chiral phosphoramidite (B1245037) ligand has been used for asymmetric arylative dearomatization reactions to afford the tetracyclic core with high enantioselectivity (up to 97% ee). researchgate.net

Chiral Starting Materials: Syntheses can begin from enantiomerically pure starting materials, such as L-tartaric acid, to establish the desired stereochemistry early in the synthetic sequence. nih.govacs.org This was demonstrated in the asymmetric synthesis of unnatural (−)-erysotramidine. acs.org

Atropisomeric Control: In the divergent synthesis developed by Fukuyama's group, a medium-sized chiral biaryl lactam was used. The atropisomerism of this intermediate was key to controlling the stereochemistry of the subsequent transformations, leading to the asymmetric synthesis of erythraline, 8-oxo-erythraline, and other analogues. nih.govx-mol.comthieme-connect.com

Asymmetric Reactions: Specific enantioselective reactions, such as the high-pressure Diels-Alder reaction, have been employed to set key stereocenters. researchgate.netjst.go.jp

These varied approaches underscore the creativity and precision of modern organic synthesis in conquering the challenges posed by complex natural products like Erythraline. nih.gov

Synthesis of Erythraline Derivatives and Analogues for Structure-Activity Relationship Studies

The unique structure of Erythrina alkaloids, including erythraline, has made them attractive scaffolds for medicinal chemists. The synthesis of derivatives and analogues is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org These studies are instrumental in optimizing lead compounds to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. acs.orgku.dk

Research has focused on designing and synthesizing simplified analogues of aromatic erythrinanes to probe their potential as subtype-selective antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgresearchgate.net The goal is to use the natural product scaffold as a foundation for further ligand optimization. acs.orgku.dk In one such study, a series of analogues were designed by removing two of the four rings present in the related natural product dihydro-β-erythroidine (DHβE), a potent competitive antagonist of the α4β2 subtype of nAChRs. researchgate.net While the direct, simplified analogue of DHβE retained affinity for the α4β2-subtype, further structural modifications led to a decrease in activity at nAChRs. researchgate.net

Another approach involved the synthesis of a series of aromatic Erythrina alkaloid analogues to evaluate their pharmacological properties at various nAChR subtypes. acs.org This research led to the identification of a particularly potent and selective ligand, O-methylcorypalline (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline), which is also a natural product. acs.org This compound demonstrated submicromolar binding affinity for the α4β2 nAChR and displayed over 300-fold selectivity against other subtypes like α4β4, α3β4, and α7. acs.org

The findings from these SAR studies are critical for mapping the pharmacophore of erythraline-like compounds and guiding the design of future derivatives with tailored biological activities.

Table 1: Selected Erythraline Analogues and SAR Findings

| Compound/Analogue Class | Target | Key Findings | Reference(s) |

| Simplified DHβE Analogues | α4β2 nAChR | The direct bicyclic analogue of DHβE maintains affinity, but further modifications proved detrimental to activity. | researchgate.net |

| Aromatic Erythrina Analogues | Various nAChR Subtypes | Designed to find subtype-selective antagonists and explore the natural product scaffold for ligand optimization. | acs.orgku.dk |

| O-methylcorypalline | α4β2 nAChR | Exhibits submicromolar binding affinity and >300-fold selectivity over α4β4, α3β4, and α7 nAChRs. | acs.org |

Development of Divergent Synthetic Routes for Erythrina Alkaloids

The structural complexity and diversity within the Erythrina alkaloid family present a significant synthetic challenge. To address this, researchers have focused on developing divergent synthetic routes, which allow for the synthesis of multiple family members from a common intermediate. jst.go.jpnih.gov This strategy is efficient as it enables access to a range of natural and artificial derivatives through late-stage modifications. jst.go.jpcolab.ws

A prominent divergent strategy has been developed that is inspired by a proposed biosynthetic pathway. researchgate.netx-mol.comnih.gov This methodology commences with a medium-sized chiral biaryl lactam. researchgate.netx-mol.com A key step in this synthesis involves a stereospecific singlet oxygen oxidation of a phenol moiety within the intermediate, which is followed by a transannular aza-Michael reaction into the resulting dienone functionality. researchgate.netx-mol.comnih.gov This sequence efficiently assembles the core tetracyclic A-D ring system common to these alkaloids. colab.wsresearchgate.net

The power of this divergent approach lies in the ability to manipulate the functional groups on the periphery of the core structure at a late stage. colab.wsresearchgate.netx-mol.com By altering the oxidation and oxygenation states of these groups, a single, pluripotent common synthetic intermediate can be converted into various Erythrina alkaloids. jst.go.jpresearchgate.net This flexibility has been successfully demonstrated by the first asymmetric total syntheses of four different Erythrina alkaloids: erythraline, 8-oxo-erythraline, crystamidine, and 8-oxo-erythrinine, all originating from a common precursor. researchgate.netx-mol.com This approach not only provides access to naturally occurring alkaloids but also facilitates the creation of a wide array of non-natural derivatives for further biological evaluation. jst.go.jp

Table 2: Key Features of a Divergent Synthetic Strategy for Erythrina Alkaloids

| Feature | Description | Reference(s) |

| Starting Material | Medium-sized chiral biaryl lactam. | researchgate.netx-mol.com |

| Core Construction | Stereospecific singlet oxygen oxidation of a phenol moiety followed by a transannular aza-Michael reaction. | researchgate.netx-mol.comnih.gov |

| Key Intermediate | A pluripotent, late-stage common intermediate containing the core tetracyclic spiro-amine framework. | jst.go.jpnih.gov |

| Divergent Step | Late-stage manipulation of peripheral functional groups (e.g., via reductions or eliminations) to yield different alkaloids. | jst.go.jpcolab.wsresearchgate.net |

| Synthesized Products | Erythraline, 8-Oxo-erythraline, Crystamidine, 8-Oxo-erythrinine. | researchgate.netx-mol.com |

Molecular and Cellular Research on Erythraline Mechanisms

In Vitro Pharmacological Target Identification and Characterization

In vitro studies have been instrumental in identifying and characterizing the direct molecular targets of erythraline, providing a foundation for understanding its physiological activities. Research has primarily focused on its effects on nicotinic acetylcholine (B1216132) receptors and cholinesterase enzymes.

Erythraline and its related Erythrina alkaloids are recognized as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the α4β2 subtype. nih.govku.dkplos.org These receptors, prevalent in the mammalian brain, are ligand-gated ion channels that play a crucial role in fast synaptic transmission and are implicated in various neurological processes and disease states, including pain, depression, and nicotine (B1678760) addiction. nih.govplos.org

Research has shown that alkaloids from Erythrina species, including erythraline, can potently inhibit the currents evoked by acetylcholine in cells expressing nAChRs. plos.org For instance, studies on HEK 293 cells heterologously expressing the α4β2 nAChR subtype demonstrated significant inhibition of acetylcholine-activated currents by related Erythrina alkaloids. plos.org The antagonistic activity of these alkaloids is a key area of investigation for developing novel therapeutic agents targeting the cholinergic system. ku.dk The structural features of Erythrina alkaloids are crucial for their binding affinity and antagonist potency at the α4β2 nAChR. nih.gov

Table 1: Research Findings on Erythraline's Nicotinic Acetylcholine Receptor Antagonism

| Receptor Subtype | Cell Model | Key Findings | Reference |

| α4β2 nAChR | HEK 293 cells | Erythrina alkaloids demonstrate potent inhibition of acetylcholine-induced currents. | plos.org |

| α7* nAChR | Cultured hippocampal neurons | Related Erythrina alkaloids inhibit acetylcholine-activated currents. | plos.org |

| α3* nAChR | PC12 cells | Related Erythrina alkaloids show inhibitory effects on nicotinic receptor currents. | plos.org |

The inhibitory action of Erythrina alkaloids on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a subject of investigation. researchgate.netwikiwand.com These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. researchgate.netjppres.com

While some studies have explored the potential of various Erythrina alkaloids as cholinesterase inhibitors, the specific inhibitory activity of erythraline against AChE and BChE requires more detailed characterization. researchgate.net Computational docking studies have been employed to predict the binding interactions between Erythrina alkaloids and the active sites of these enzymes. researchgate.net For example, a study involving in silico analysis showed intermolecular interactions between erythraline and acetylcholinesterase. researchgate.net However, comprehensive in vitro enzymatic assays are needed to quantify the inhibitory potency (e.g., IC50 values) of pure erythraline against both AChE and BChE.

Nicotinic Acetylcholine Receptor Antagonism Research (e.g., α4β2 subtype)

Inflammatory Signaling Pathway Modulation Research

Erythraline has demonstrated significant modulatory effects on key inflammatory signaling pathways, highlighting its potential as an anti-inflammatory agent. jst.go.jpnih.gov Research has primarily focused on its ability to interfere with cascades initiated by pattern recognition receptors like Toll-like receptors.

One of the key molecular targets of erythraline in the context of inflammation is Transforming Growth Factor (TGF)-β-Activated Kinase (TAK1). wikiwand.comjst.go.jpnih.gov TAK1 is a crucial kinase in the signaling pathways of various inflammatory mediators, including Toll-like receptor (TLR) ligands and cytokines like IL-1. jst.go.jpplos.org

Studies using RAW264.7 macrophage cells have shown that erythraline can inhibit the kinase activity of TAK1. jst.go.jpnih.gov While erythraline did not prevent the phosphorylation of TAK1 itself, it suppressed the downstream phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. jst.go.jp This suggests that erythraline acts directly on the activated TAK1 to block its ability to phosphorylate its substrates, thereby halting the inflammatory signal. jst.go.jpnih.gov The inhibition of TAK1 is considered a primary mechanism for erythraline's anti-inflammatory effects. jst.go.jp

Erythraline has been shown to effectively suppress inflammatory responses triggered through Toll-like receptor (TLR) signaling. jst.go.jpnih.gov TLRs are essential components of the innate immune system that recognize pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. jst.go.jpplos.org

In RAW264.7 macrophage cells stimulated with LPS (a TLR4 ligand), erythraline inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. jst.go.jpnih.gov This inhibition of NO production is a hallmark of its anti-inflammatory activity. jst.go.jp The mechanism involves the suppression of the degradation of the inhibitor of nuclear factor-κB (IκBα) and the subsequent activation of NF-κB, a critical transcription factor for inflammatory genes. jst.go.jpnih.gov Similar inhibitory effects were observed when cells were stimulated with a TLR2 ligand, suggesting a broader impact on TLR signaling pathways that converge on TAK1. jst.go.jpnih.gov

Table 2: Research Findings on Erythraline's Modulation of Inflammatory Signaling

| Pathway/Target | Cell Model | Stimulus | Key Findings | Reference |

| TAK1 | RAW264.7 | LPS | Inhibited the kinase activity of TAK1, suppressing downstream signaling. | jst.go.jpnih.gov |

| TLR4 Signaling | RAW264.7 | LPS | Suppressed NO production, iNOS expression, and NF-κB activation. | jst.go.jpnih.gov |

| TLR2 Signaling | RAW264.7 | Peptidoglycan | Showed an inhibitory pattern similar to that observed with LPS stimulation. | jst.go.jpnih.gov |

Transforming Growth Factor (TGF)-β-Activated Kinase (TAK1) Inhibition Studies

Cellular Response Research

Research into the cellular responses to erythraline has uncovered its effects on cell viability, proliferation, and the cell cycle, particularly in the context of cancer cells. These studies provide insights into its potential cytotoxic and anti-proliferative properties.

Investigations have demonstrated that erythraline can induce apoptosis and cause cell cycle arrest in certain cancer cell lines. researchgate.netmdpi.com For example, in SiHa cervical cancer cells, erythraline was found to have a time- and concentration-dependent inhibitory effect on cell proliferation. researchgate.netmdpi.com The IC50 value for erythraline was determined to be 35.25 μg/mL. mdpi.com Morphological changes, including chromatin condensation, and an increase in the percentage of apoptotic cells pointed to the induction of apoptosis. researchgate.net Furthermore, erythraline was observed to induce G2/M phase cell cycle arrest in these cells. researchgate.net In silico analyses have suggested potential protein targets, such as polyamine oxidase and pyruvate (B1213749) kinase M2, that might contribute to its antitumor activities. researchgate.net

It is important to note that the cytotoxic effects of erythraline appear to be selective. In one study, erythraline did not show significant cytotoxic activity against non-cancerous peripheral blood mononuclear cells (PBMCs) at concentrations effective against cancer cells. mdpi.com Another study investigating the in vitro metabolism of erythraline found that neither erythraline nor its putative metabolite, 8-oxo-erythraline, exhibited significant cytotoxic activity against HL-60, SF-295, and OVCAR-8 tumor cell lines in an MTT assay. researchgate.net

Table 3: Research Findings on Cellular Responses to Erythraline

| Cell Line | Effect | Key Findings | Reference |

| SiHa (cervical cancer) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Time- and concentration-dependent inhibition of proliferation; IC50 of 35.25 μg/mL; Induced caspase-independent apoptosis and G2/M arrest. | researchgate.netmdpi.com |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | No significant cytotoxicity observed at tested concentrations. | mdpi.com |

| HL-60, SF-295, OVCAR-8 (tumor cells) | Cytotoxicity | No important cytotoxic activity observed in an MTT assay. | researchgate.net |

Caspase-Independent Apoptosis Induction in Cellular Models

Recent studies have demonstrated that Erythraline can induce apoptosis, or programmed cell death, in cancer cells through a caspase-independent pathway. mdpi.comresearchgate.net In a study utilizing SiHa human cervical cancer cells, Erythraline treatment led to morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. mdpi.comresearchgate.net

Further investigation into the mechanism revealed that this process occurs without the activation of caspases, a family of proteases that are central to the classical apoptotic pathway. mdpi.com This was confirmed by experiments where a pan-caspase inhibitor, ZVAD-fmk, did not prevent Erythraline-induced cell death. mdpi.comresearchgate.net This finding is significant as it suggests that Erythraline may be effective in cancers that have developed resistance to conventional therapies that rely on caspase-dependent apoptosis. The induction of apoptosis by Erythraline appears to be independent of mitochondrial pathways, as no significant changes in mitochondrial membrane potential were observed. mdpi.com This points towards alternative mechanisms, possibly involving endonucleases or other non-mitochondrial proteins, that warrant further investigation. mdpi.com

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

In addition to inducing apoptosis, Erythraline has been shown to cause cell cycle arrest, specifically at the G2/M phase, in cancer cells. mdpi.comresearchgate.net The cell cycle is a series of events that leads to cell division and replication. The G2/M checkpoint is a critical control point that ensures that the cell is ready for mitosis.

In SiHa cervical cancer cells, treatment with Erythraline resulted in a significant accumulation of cells in the G2/M phase. mdpi.comnih.gov Specifically, the percentage of cells in the G2/M phase increased from 7.25% in untreated control cells to 22% in Erythraline-treated cells. mdpi.comresearchgate.net This arrest prevents the cancer cells from dividing and proliferating, thereby contributing to the compound's anti-tumor activity. The molecular machinery governing the G2/M transition involves a complex interplay of proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.gov The ataxia telangiectasia mutated (ATM) and checkpoint kinase 2 (Chk2) pathway, which can be activated by DNA damage, is a key regulator of the G2/M checkpoint. nih.gov This pathway can lead to the upregulation of p53 and p21, which in turn inhibit the cdc2/cyclin B complex, a key driver of entry into mitosis. nih.gov

In Silico Approaches for Protein Target Prediction

To better understand the molecular mechanisms underlying Erythraline's biological effects, researchers have turned to in silico approaches, which involve the use of computational methods to predict the protein targets of a compound. mdpi.comresearchgate.net

Virtual Screening Methodologies

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. nvidia.comnih.gov This approach can be either structure-based or ligand-based. In the case of Erythraline, a ligand-based virtual screening approach was employed. mdpi.com This method uses the structure of a known active molecule (the ligand) to identify other compounds with similar properties that may bind to the same target. nvidia.com By comparing the structure of Erythraline to a database of known ligands with established protein targets, researchers can generate a list of potential protein targets for Erythraline. mdpi.comfrontiersin.org

Identification of Potential Protein Targets (e.g., Polyamine Oxidase (PAO), Pyruvate Kinase M2 (PKM2), Tankyrase (TANK))

Through virtual screening, several potential protein targets for Erythraline have been identified. mdpi.comresearchgate.net Among the top-scoring candidates were Polyamine Oxidase (PAO), Pyruvate Kinase M2 (PKM2), and Tankyrase (TANK). mdpi.com

Polyamine Oxidase (PAO) is an enzyme involved in the metabolism of polyamines, which are small, positively charged molecules essential for cell growth and proliferation. researchgate.netnih.gov PAO is often dysregulated in cancer, and its inhibition has been shown to induce apoptosis and suppress tumor growth. mdpi.comresearchgate.net

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate. frontiersin.org Cancer cells often exhibit a high rate of glycolysis, and PKM2 is overexpressed in many types of cancer. mdpi.comnih.gov Targeting PKM2 has emerged as a promising anti-cancer strategy. mdpi.com

Tankyrase (TANK) is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. nih.govnih.gov Tankyrases are involved in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway that is often hyperactivated in cancer. nih.gov

The identification of these proteins as potential targets provides valuable insights into the possible mechanisms by which Erythraline exerts its anti-cancer effects. mdpi.com

Table 1: Potential Protein Targets of Erythraline Identified by Virtual Screening

| Protein Target | Function | Relevance to Cancer |

|---|---|---|

| Polyamine Oxidase (PAO) | Polyamine metabolism | Often dysregulated; inhibition can induce apoptosis. mdpi.comresearchgate.net |

| Pyruvate Kinase M2 (PKM2) | Glycolysis | Overexpressed in many cancers; a key regulator of cancer cell metabolism. mdpi.comfrontiersin.org |

| Tankyrase (TANK) | Poly(ADP-ribosyl)ation, Wnt/β-catenin signaling | Involved in pathways often hyperactivated in cancer. mdpi.comnih.gov |

Molecular Docking and Dynamics Simulations in Target Interaction Studies

To further investigate the potential interactions between Erythraline and its predicted protein targets, molecular docking and molecular dynamics simulations are employed. frontiersin.orgdovepress.com

Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. nih.govscielo.sa.cr In the context of drug discovery, it is used to predict how a small molecule like Erythraline might bind to the active site of a target protein. researchgate.net

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the interaction between a ligand and its target protein over time. nih.govscielo.sa.cr These simulations can reveal the stability of the binding and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. dovepress.com

Computational models of the binding interactions between Erythraline and the proteins PAO, PKM2, and TANK have been generated, providing a structural basis for the potential inhibitory activity of Erythraline against these targets. mdpi.com These in silico studies are crucial for guiding further experimental validation and for the rational design of more potent and selective Erythraline-based therapeutic agents.

Metabolism Studies of Erythraline in Experimental Models

In Vitro Metabolic Fate Investigations

In vitro systems are essential for predicting the in vivo metabolism of a compound by isolating specific metabolic pathways. researchgate.net These models offer a controlled environment to study the biotransformation of substances like Erythraline.

The cytochrome P450 (CYP450) superfamily of enzymes is a primary driver of Phase I metabolism for a vast number of compounds. scielo.br Investigations into the metabolism of Erythraline have identified CYP450 enzymes as being responsible for its biotransformation. scielo.brscielo.br Studies using biomimetic models with Jacobsen catalyst, which mimics the oxidative action of CYP450, successfully produced an oxidative metabolite of Erythraline. researchgate.netnih.gov This suggests that oxidation is a key metabolic route for this alkaloid. The difference in metabolism observed in the presence versus the absence of the necessary cofactor, NADPH, in microsomal studies further confirms that the biotransformation is CYP450-mediated. scielo.br

To further investigate CYP450-mediated reactions, microsomal models are widely used. scielo.br Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, serve as a valuable tool for predicting in vivo metabolic pathways. scielo.br In the case of Erythraline, both rat liver microsomes (RLM) and human liver microsomes (HLM) have been utilized to study its Phase I metabolism. scielo.brresearchgate.net These in vitro systems successfully demonstrated the conversion of Erythraline into a metabolite. scielo.br The use of these models is a crucial step in correlating in vitro findings with potential in vivo pharmacokinetics. researchgate.net

The gut microbiota can significantly influence the metabolism of orally administered compounds. The "pig cecum model" is an established in vitro method used to simulate the metabolic activity of intestinal bacteria. nih.govspringermedizin.de When Erythraline was incubated in this model, no significant degradation of the parent compound was observed after eight hours when compared to deactivated controls. nih.govd-nb.info This finding indicates that Erythraline is largely stable and not metabolized by the pig's intestinal microbiota under these experimental conditions. researchgate.netspringermedizin.de While this model has shown efficacy in metabolizing other natural products like flavonoids, it appears the bacteria from the pig's intestinal tract are unable to biotransform the Erythraline alkaloid. nih.govd-nb.info

| In Vitro Model | Purpose | Key Finding for Erythraline | Reference(s) |

| Biomimetic Oxidation (Jacobsen Catalyst) | To mimic CYP450-mediated Phase I oxidation. | Produced an oxidative metabolite, 8-oxo-erythraline. | researchgate.net, nih.gov |

| Rat & Human Liver Microsomes (RLM/HLM) | To study CYP450-dependent metabolism in a liver-based system. | Confirmed the formation of 8-oxo-erythraline via CYP450 enzymes. | researchgate.net, scielo.br |

| Pig Cecum Model | To investigate metabolism by gut microbiota. | Erythraline was not significantly metabolized. | researchgate.net, nih.gov, d-nb.info |

Microsomal Model Systems in Metabolic Research

Identification and Characterization of Erythraline Metabolites (e.g., 8-Oxo-erythraline)

A primary goal of metabolism studies is the identification of the resulting metabolites. Across various in vitro models, a single, principal metabolite of Erythraline has been consistently identified: 8-oxo-erythraline. scielo.brresearchgate.net This metabolite was first observed in biomimetic catalysis studies and was subsequently isolated and structurally identified. researchgate.netnih.gov The structure of 8-oxo-erythraline was determined through spectroscopic analysis, including 1H NMR, which showed the absence of two aliphatic protons (H-8a, H-8b) compared to the parent Erythraline molecule, confirming oxidation at this position. nih.gov

Crucially, the same 8-oxo-erythraline metabolite was also produced when Erythraline was incubated with both rat and human liver microsomes, reinforcing the relevance of this metabolic pathway. researchgate.netscielo.br The consistent formation of 8-oxo-erythraline in both biomimetic and microsomal systems strongly suggests it is a major Phase I metabolite of Erythraline. researchgate.netscielo.br Furthermore, the presence of 8-oxo-erythraline was later confirmed in rat plasma following intravenous administration of Erythraline, demonstrating a clear correlation between the in vitro models and the in vivo metabolic fate. scielo.br

Analytical Methodologies for Metabolite Profiling (e.g., UHPLC-MS/MS)

The detection and quantification of parent compounds and their metabolites require sensitive and specific analytical techniques. For Erythraline and its metabolite, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been the method of choice. researchgate.netscielo.br

A precise, accurate, and selective UHPLC-MS/MS method was developed and validated for the analysis of Erythraline in rat plasma. scielo.br This method enabled the successful investigation of Erythraline's pharmacokinetic parameters. scielo.br The high sensitivity of the UHPLC-MS/MS system was also instrumental in monitoring for and confirming the presence of the 8-oxo-erythraline metabolite in plasma samples from in vivo studies. scielo.br The intensity of the mass-to-charge ratio (m/z) signal for 8-oxo-erythraline was observed to increase over time as the concentration of Erythraline decreased, providing clear evidence of the metabolic conversion in vivo. scielo.br

Future Research Directions in Erythraline Chemistry and Biology

Exploration of Novel Erythraline Derivatives and Their Extended Biological Activity

The core structure of erythraline offers a versatile scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. acs.org Future research will likely concentrate on creating libraries of erythraline analogues through targeted chemical modifications. For instance, the synthesis of eryvarin H and its derivatives has already demonstrated the potential to yield compounds with inverse agonistic activity at the estrogen-related receptor γ (ERRγ). researchgate.net

Key areas for derivatization include:

Modifications of the Aromatic Ring: Altering substituent groups on the aromatic ring can influence receptor binding affinity and specificity.

Alterations to the Spiro-system: Modifications within the core spirocyclic structure could lead to compounds with different conformational preferences and, consequently, altered biological activities.

Introduction of New Functional Groups: The addition of functional groups, such as those found in benzimidazole (B57391) derivatives, could confer novel properties like enhanced cholinesterase inhibition. researchgate.net

These synthetic efforts will be coupled with extensive biological screening to identify derivatives with improved potency and selectivity for targets such as neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), or with entirely new activities, including anticancer or antimicrobial effects. vulcanchem.comresearchgate.net The development of phenylahistin (B1241939) derivatives, for example, has yielded compounds with potent anticancer activity through a dual mechanism of microtubule inhibition and p53 induction. nih.gov

Table 1: Examples of Erythraline Derivatives and their Biological Activities

| Derivative Name | Modification | Observed Biological Activity | Reference |

| 8-oxo-erythraline | Oxidation at C-8 | Putative metabolite, evaluated for CNS effects. researchgate.netscielo.br | researchgate.netscielo.br |

| Eryvarin H analogues | Synthetic modification | Inverse agonistic activity at ERRγ. researchgate.net | researchgate.net |

| Erythraline-11β-O-glucopyranoside | Glycosylation | Inhibitory effect against tobacco mosaic virus. nih.gov | nih.gov |

Advanced Mechanistic Elucidation in Complex Cellular Systems

While the primary mode of action for some erythrina alkaloids is understood to be antagonism of nAChRs, the precise molecular interactions and downstream cellular consequences, especially in complex systems like the central nervous system (CNS), require further investigation. researchgate.netspringermedizin.ded-nb.info Future research will employ advanced techniques to unravel these mechanisms.

In silico analysis has already pointed to polyamine oxidase, pyruvate (B1213749) kinase M2, and tankyrase as potential targets that could contribute to the antitumor activity of erythraline. researchgate.net Further studies are necessary to validate these computational predictions through in vitro and in vivo experiments. Understanding how erythraline and its derivatives modulate signaling pathways, such as the p53 signaling pathway, and induce cellular responses like apoptosis and cell cycle arrest is crucial. nih.govresearchgate.net The development of strategies to selectively target mitochondria, a key organelle in cell death pathways, could enhance the therapeutic potential of anticancer compounds. vdoc.pub